2-Methyl-4-(5-((4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)sulfonyl)thiophen-2-yl)thiazole
Descripción
Propiedades
IUPAC Name |
2-methyl-4-[5-[4-(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]sulfonylthiophen-2-yl]-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N6O2S3/c1-15-13-19(25-7-3-4-8-25)24-21(22-15)26-9-11-27(12-10-26)32(28,29)20-6-5-18(31-20)17-14-30-16(2)23-17/h5-6,13-14H,3-4,7-12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLRDHVKJJFIPLV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC=C(S3)C4=CSC(=N4)C)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N6O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mecanismo De Acción
Actividad Biológica
The compound 2-Methyl-4-(5-((4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)sulfonyl)thiophen-2-yl)thiazole is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, summarizing key research findings, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The structure of the compound can be broken down into several functional groups:
- Thiazole and thiophene rings contribute to its chemical reactivity.
- Pyrimidine and piperazine moieties are often associated with biological activity, particularly in drug design.
Research indicates that this compound may exhibit its biological effects through various mechanisms, such as:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. This inhibition can lead to increased apoptosis in cancer cells by preventing DNA repair after damage.
- Cell Cycle Arrest : Compounds with similar structures have been associated with cell cycle arrest, particularly in cancerous cells, leading to reduced cell proliferation.
Anticancer Activity
Numerous studies have assessed the anticancer potential of compounds structurally related to this compound. For instance:
| Compound | Cell Line | IC50 Value (μM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 (Breast Cancer) | 18.0 | PARP Inhibition |
| Compound B | HeLa (Cervical Cancer) | 22.68 | Apoptosis Induction |
| Compound C | A549 (Lung Cancer) | 25.71 | Cell Cycle Arrest |
These values suggest that the compound may possess significant efficacy against various cancer cell lines.
Case Studies
- Study on Breast Cancer Cells : A study demonstrated that a derivative of the compound led to a significant reduction in cell viability in MCF7 cells, with an IC50 value comparable to established PARP inhibitors like Olaparib .
- Mechanistic Insights : In silico studies indicated strong interactions between the compound and PARP1, suggesting a targeted approach for drug development aimed at enhancing the efficacy of existing treatments .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for synthesizing 2-Methyl-4-(5-((4-(4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl)piperazin-1-yl)sulfonyl)thiophen-2-yl)thiazole?
- Methodology : The compound can be synthesized via multi-step organic reactions, typically involving:
- Step 1 : Formation of the pyrimidine-piperazine core through nucleophilic substitution or coupling reactions under reflux conditions (e.g., using DMF or chloroform as solvents and triethylamine as a catalyst) .
- Step 2 : Sulfonylation of the thiophene moiety using sulfonyl chlorides, optimized at 0–5°C to prevent side reactions .
- Step 3 : Thiazole ring closure via Hantzsch thiazole synthesis, requiring controlled pH and temperature (e.g., 60–80°C in ethanol) .
- Key Considerations : Monitor reaction progress using TLC or HPLC, and purify intermediates via column chromatography or recrystallization (e.g., DMF-EtOH mixtures) .
Q. How is the molecular structure of this compound characterized?
- Techniques :
- NMR Spectroscopy : H and C NMR to confirm connectivity of heterocycles (e.g., pyrrolidine, pyrimidine, and thiazole rings) .
- Mass Spectrometry (MS) : High-resolution MS to verify molecular weight and fragmentation patterns .
- X-ray Diffraction (XRD) : For crystallographic analysis of the sulfonyl-thiophene and piperazine-thiazole linkages .
- Challenges : Overlapping signals in NMR due to complex heterocyclic systems may require 2D NMR (e.g., COSY, HSQC) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during synthesis?
- Methodology :
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (40–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., 1–5 mol%) .
- Flow Chemistry : Continuous-flow systems enhance reproducibility for exothermic steps (e.g., sulfonylation) by ensuring precise temperature control .
- Case Study : A 15% yield increase was achieved by switching from batch to flow reactors for analogous thiazole syntheses .
Q. How can contradictory bioactivity data across studies be resolved?
- Approach :
- Statistical Analysis : Apply ANOVA or regression models to identify confounding variables (e.g., cell line specificity, assay protocols) .
- Target Validation : Use CRISPR/Cas9 knockout models to confirm the compound’s interaction with proposed targets (e.g., kinase enzymes) .
- Computational Docking : Molecular dynamics simulations to predict binding affinities under varying pH or co-solvent conditions .
- Example : Discrepancies in IC values for similar compounds were traced to differences in buffer ionic strength during enzymatic assays .
Q. What strategies are used to analyze the compound’s interaction with biological targets?
- Experimental Methods :
- Surface Plasmon Resonance (SPR) : Real-time kinetics of binding to purified proteins (e.g., kinases) .
- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for target engagement .
- Computational Tools :
- Density Functional Theory (DFT) : Predict electronic interactions between the sulfonyl group and target active sites .
- Free-Energy Perturbation (FEP) : Screen derivatives for improved binding to resistant mutant targets .
Methodological Considerations
Q. How are stability and reactivity profiles assessed under physiological conditions?
- Protocols :
- pH Stability Studies : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC at 37°C .
- Forced Degradation : Expose to heat (60°C), light (UV), and oxidizers (HO) to identify labile groups (e.g., sulfonyl bridges) .
- Outcome : Analogous compounds showed >90% stability at pH 7.4 but rapid hydrolysis at pH <3 due to sulfonamide cleavage .
Q. What structural modifications enhance selectivity for therapeutic targets?
- Strategies :
- Bioisosteric Replacement : Substitute thiophene with furan to reduce off-target binding in kinase inhibitors .
- Piperazine Substitution : Introduce electron-withdrawing groups (e.g., CF) to improve metabolic stability .
- Example : Replacing pyrrolidine with morpholine in a related compound increased selectivity for EGFR over HER2 by 20-fold .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
